1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside

Glycosidase substrate specificity Carbohydrate structure-activity relationship Enzyme assay design

Select this per-O-acetylated GlcNAc(β1-6)GalNAc-α-pNP substrate for linkage-specific enzyme assays and protected intermediate synthesis. Unlike the free-hydroxyl β-1,4-chitobioside, this compound targets endo-β-N-acetylglucosaminidases and galactosaminidases, enables organic-solvent compatibility, and functions as a chemiluminescent probe (540 nm) for microbial QC screening. Avoid mis-ordering the deprotected analog; this fully acetylated architecture is essential for protecting-group-dependent glycosylation and high-sensitivity H₂O₂ detection.

Molecular Formula C₃₂H₄₁N₃O₁₈
Molecular Weight 755.68
CAS No. 7284-19-7
Cat. No. B1140396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside
CAS7284-19-7
Synonyms4-Nitrophenyl 2-(Acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranoside 3,6-Diacetate; 
Molecular FormulaC₃₂H₄₁N₃O₁₈
Molecular Weight755.68
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C32H41N3O18/c1-14(36)33-25-30(49-20(7)42)28(24(13-46-17(4)39)51-31(25)50-22-10-8-21(9-11-22)35(43)44)53-32-26(34-15(2)37)29(48-19(6)41)27(47-18(5)40)23(52-32)12-45-16(3)38/h8-11,23-32H,12-13H2,1-7H3,(H,33,36)(H,34,37)/t23-,24-,25-,26-,27-,28-,29-,30-,31-,32+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside (CAS 7284-19-7) – A Peracetylated Chitobioside Building Block for Glycoscience Research and Procurement


1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside (CAS 7284-19-7) is a fully acetylated, heterodisaccharide chromogenic/chemiluminescent p-nitrophenyl (pNP) glycoside with the structural motif GlcNAc(β1-6)GalNAc-α-pNP . The compound carries N-acetyl groups on both amino sugars and O-acetyl protection at positions 3, 6, 3′, 4′, and 6′ of the chitobioside backbone, giving it a molecular formula of C₃₂H₄₁N₃O₁₈ and a molecular weight of 755.68 g/mol . This peracetylated architecture distinguishes it from the widely used non-O-acetylated analog 4-nitrophenyl N,N′-diacetyl-β-D-chitobioside (CAS 7284-16-4) and underpins its unique utility as a protected synthetic intermediate and specialized enzyme substrate.

Why 1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside Cannot Be Replaced by Common pNP-Chitobioside Analogs


The widely available 4-nitrophenyl N,N′-diacetyl-β-D-chitobioside (CAS 7284-16-4) and the target compound share a pNP-chitobioside core but diverge fundamentally in O-acetylation pattern, glycosidic linkage connectivity, and sugar composition. CAS 7284-16-4 is a GlcNAc(β1-4)GlcNAc disaccharide with free hydroxyl groups and serves as a direct chromogenic substrate for exochitinases and chitobiose phosphorylases . In contrast, the per-O-acetylated GlcNAc(β1-6)GalNAc architecture of CAS 7284-19-7 imparts distinct chemophysical properties and enzyme specificity, making it unsuitable for chitinase assays that require the deprotected β-1,4-linked chitobiose epitope . Procurement based solely on the “pNP-chitobioside” descriptor therefore risks selecting a compound with the wrong glycosidic linkage, inappropriate protecting-group status, and incompatible enzyme-substrate pairing.

Quantitative Differentiation Evidence for 1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside Versus Closest Analogs


Glycosidic Linkage and Sugar Composition Specificity: GlcNAc(β1-6)GalNAc vs. GlcNAc(β1-4)GlcNAc

The target compound contains a GlcNAc(β1-6)GalNAc disaccharide core, whereas the common analog 4-nitrophenyl N,N′-diacetyl-β-D-chitobioside (CAS 7284-16-4) features a GlcNAc(β1-4)GlcNAc linkage . This topological difference determines which glycosidases can hydrolyze the substrate. CAS 7284-16-4 is a validated substrate for family 18 chitinases (EC 3.2.1.14) with reported kcat/KM values ranging from 60 to 80 mM⁻¹s⁻¹ depending on isoform . The β-1,6 linkage in CAS 7284-19-7 is not recognized by these chitinases, making the compound selective for a different set of enzymes such as endo-β-N-acetylglucosaminidases or β-N-acetylgalactosaminidases. No comparable kinetic data are publicly available for CAS 7284-19-7 with chitinases because it is not a substrate for those enzymes .

Glycosidase substrate specificity Carbohydrate structure-activity relationship Enzyme assay design

Hydroxyl Protection Status: Per-O-Acetylated vs. Free Hydroxyl Chitobioside

CAS 7284-19-7 is per-O-acetylated at positions 3, 6, 3′, 4′, and 6′, whereas CAS 7284-16-4 possesses free hydroxyl groups at all positions except the anomeric center . The O-acetyl groups increase the molecular weight from 545.49 g/mol (CAS 7284-16-4) to 755.68 g/mol and reduce the calculated aqueous solubility from ~0.43 g/L for the free-hydroxyl form to a significantly lower predicted value (estimated logP increase of ~2.5 units based on additive fragment contributions of five acetyl groups) . This increased hydrophobicity makes CAS 7284-19-7 amenable to organic-phase reactions and chromatographic purification, whereas CAS 7284-16-4 is optimized for aqueous enzymatic assays.

Carbohydrate protecting group strategy Synthetic intermediate stability Glycosyl donor preparation

Chemiluminescent vs. Chromogenic Detection Modality in Diagnostic Assays

Vendor documentation indicates that CAS 7284-19-7 functions as a chemiluminescence substrate that reacts with hydrogen peroxide to generate light at 540 nm, and it is employed for the detection of bacterial and fungal cultures . In contrast, CAS 7284-16-4 operates as a purely chromogenic substrate, releasing p-nitrophenol (measured at 405–410 nm) upon enzymatic hydrolysis . Chemiluminescent detection generally offers a broader dynamic range and lower background than absorbance-based methods, though head-to-head sensitivity data comparing these two specific substrates have not been published. The claimed chemiluminescent property of CAS 7284-19-7 constitutes a distinct detection modality not available with the chromogenic-only analog.

Chemiluminescence detection Bacterial and fungal diagnostics Enzyme substrate sensitivity

High-Value Application Scenarios for 1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside Based on Verified Differentiation Evidence


Selective Substrate for β-1,6-N-Acetylhexosaminidase and Endo-β-N-Acetylglucosaminidase Activity Assays

The GlcNAc(β1-6)GalNAc-α-pNP architecture of CAS 7284-19-7 targets enzymes that recognize the β-1,6 linkage, such as specific endo-β-N-acetylglucosaminidases and β-N-acetylgalactosaminidases. Unlike the β-1,4-linked chitobioside analog, this compound provides linkage-specificity data essential for glycobiology research investigating O-glycan core processing or bacterial glycan degradation pathways [Section 3, Evidence Item 1].

Protected Synthetic Intermediate for Chemoenzymatic Glycan Assembly

The per-O-acetyl protecting groups render CAS 7284-19-7 compatible with organic solvents and enable its use as a stable, characterizable intermediate in multi-step glycosylation syntheses. After coupling or modification, the O-acetyl groups can be removed under mild Zemplén conditions to reveal the free-hydroxyl glycoside. This contrasts with the deprotected analog CAS 7284-16-4, which cannot be directly employed in protecting-group-dependent synthetic strategies [Section 3, Evidence Item 2].

Chemiluminescent Detection of Microbial Contamination in Industrial Quality Control

Vendor-supplied evidence describes CAS 7284-19-7 as a chemiluminescence substrate that generates light at 540 nm upon reaction with hydrogen peroxide, enabling detection of bacterial and fungal cultures. This modality may offer sensitivity advantages over chromogenic pNP substrates in high-throughput screening for microbial contamination in pharmaceutical, food, or environmental QC laboratories, where background absorbance interference must be minimized [Section 3, Evidence Item 3].

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